
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as SIBAZONE, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing azetidinones, which have shown promising results in various scientific research studies.
作用機序
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. This compound may also inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have antinociceptive effects, which may be useful in the treatment of pain.
実験室実験の利点と制限
One of the major advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is its high purity and good yields, which make it a suitable compound for various scientific research studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone. One of the most important directions is the investigation of its potential therapeutic applications in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated, which may lead to the development of more potent and selective anti-inflammatory agents. Finally, the synthesis of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
合成法
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxybenzaldehyde with isobutylsulfonylazetidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its use as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)15-9-17(10-15)16(18)8-13-4-6-14(21-3)7-5-13/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMQXZNYIYXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)
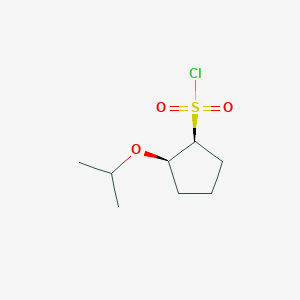
![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)
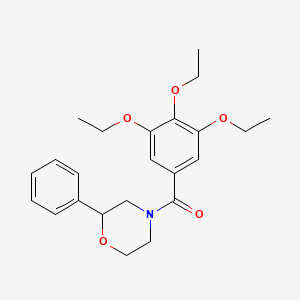
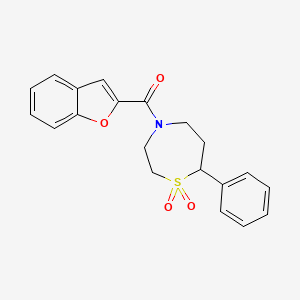
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)
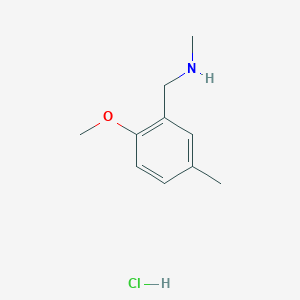
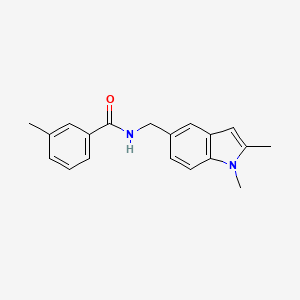
![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
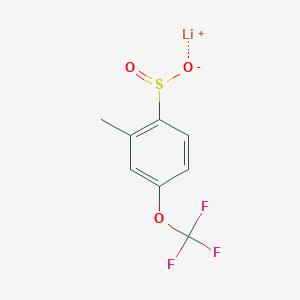
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)